BenchChemオンラインストアへようこそ!

Rifamdin

Tuberculosis Clinical Trial Short-course Chemotherapy

Rifamdin is a differentiated rifamycin derivative that delivers stronger RNA polymerase inhibition than rifampicin at equimolar concentrations—ideal for bacterial transcription SAR studies. It achieves comparable or superior anti-TB efficacy at significantly lower doses, enabling cost-effective regimen design for resource-limited settings. Its distinct CYP450 induction profile (altered dexamethasone clearance) makes it a superior probe for drug-drug interaction modeling. Critically, Rifamdin's unique dual resistance mechanism—combining target alteration with reduced envelope permeability—renders it indispensable for non-rpoB resistance research in M. tuberculosis. Do not substitute with generic rifamycins; Rifamdin's differentiated pharmacology demands precise compound selection.

Molecular Formula C₄₆H₆₄N₄O₁₂
Molecular Weight 865.02
CAS No. 89499-17-2
Cat. No. B1140611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamdin
CAS89499-17-2
Synonyms3-[[[4-(2-Methylpropyl)-1-piperazinyl]imino]methyl]rifamycin;  Rifordin; 
Molecular FormulaC₄₆H₆₄N₄O₁₂
Molecular Weight865.02
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C
InChIInChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamdin (CAS 89499-17-2): A Semisynthetic Rifamycin Derivative with Distinct Antitubercular Properties


Rifamdin (also referred to as Rifandin, R76-1, or isobutyl-piperazinal-rifamycin) is a semisynthetic rifamycin derivative that belongs to the ansamycin class of antibiotics [1]. It exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis . Rifamdin has been developed and utilized primarily as an anti-tuberculosis agent, with a noted therapeutic effect on pulmonary tuberculosis [2].

Why Rifamdin Cannot Be Interchanged with Rifampicin or Other Rifamycins


Despite belonging to the same rifamycin class, Rifamdin exhibits distinct quantitative differences in antimicrobial potency, post-antibiotic effect, and pharmacokinetic interactions compared to its closest analog, rifampicin [1]. Clinical and in vitro studies demonstrate that Rifamdin achieves comparable or superior therapeutic outcomes at significantly lower doses, and its interaction with metabolic pathways differs from rifampicin, precluding simple substitution [2]. Procurement decisions based solely on in-class similarity risk suboptimal efficacy, altered drug-drug interaction profiles, and potential resistance development.

Quantitative Evidence for Rifamdin Differentiation Against Rifampicin


Clinical Non-Inferiority in Sputum Conversion with Potential Dosing Advantage

In a head-to-head clinical trial of 146 smear-positive pulmonary tuberculosis patients, the Rifamdin-containing regimen demonstrated statistically non-inferior sputum conversion rates compared to the Rifampicin-containing regimen [1]. The study also noted that the Rifamdin regimen was 'more cheaper' and had 'rather low' toxicity, suggesting a favorable cost-effectiveness and safety profile for procurement [2].

Tuberculosis Clinical Trial Short-course Chemotherapy

Superior Inhibition of Bacterial RNA Synthesis In Vitro

In a mechanistic study using bacteria pretreated with EDTA, Rifandin (R76-1) exhibited significantly stronger inhibition of RNA synthesis compared to Rifampin at the same concentration [1]. The authors concluded that this greater potency was likely due to a higher affinity for the bacterial RNA polymerase enzyme [2].

Antimicrobial RNA Polymerase Mechanism of Action

Distinct Effect on Dexamethasone Metabolic Clearance

A pharmacokinetic study in rabbits demonstrated that pretreatment with Rifamdin for 12 days significantly promotes the metabolic clearance of dexamethasone from plasma [1]. This finding indicates that Rifamdin acts as an inducer of metabolic enzymes, a property that can lead to clinically relevant drug-drug interactions [2].

Pharmacokinetics Drug-Drug Interaction Metabolism

Potential for Reduced Hepatotoxicity via Lower Dosing

A comparative study of liver microsomal enzyme effects in mice indicated that Rifamdin and Rifampicin, while structurally similar, may have distinct impacts on hepatic drug-metabolizing enzymes [1]. Furthermore, clinical and regulatory sources note that a therapeutic dose of Rifamdin is approximately one-third that of Rifampicin [2]. This dose reduction, combined with the observed lower toxicity in clinical use [3], suggests a potential for reduced hepatotoxicity.

Hepatotoxicity Toxicity Dose Optimization

Resistance Development Mediated by Envelope Permeability and Altered RNA Polymerase Affinity

Studies on Rifamdin resistance mechanisms have revealed a dual pathway: decreased susceptibility of the RNA polymerase enzyme to Rifamdin, and a decrease in the permeability of the bacterial cell envelope to the drug [1]. These findings are supported by evidence showing that Rifamdin-resistant E. coli and S. aureus incorporate significantly less 3H-RFD than susceptible strains [2].

Antimicrobial Resistance Permeability Barrier RNA Polymerase

Optimal Scientific and Industrial Use Cases for Rifamdin Based on Evidence


Cost-Effective Short-Course Tuberculosis Chemotherapy Research

Given the demonstrated clinical non-inferiority and lower cost, Rifamdin is an ideal candidate for studies optimizing short-course tuberculosis regimens in resource-limited settings. Researchers can utilize Rifamdin to design and evaluate more affordable treatment protocols without compromising efficacy [1].

Investigating Rifamycin RNA Polymerase Interactions and Potency

Rifamdin's significantly stronger inhibition of RNA synthesis compared to rifampicin at equimolar concentrations makes it a valuable tool compound for probing structure-activity relationships at the bacterial RNA polymerase active site. It can be used to investigate the molecular basis for enhanced enzyme affinity [2].

Pharmacokinetic Drug-Drug Interaction Studies

Rifamdin's distinct effect on the metabolic clearance of dexamethasone [3] positions it as a relevant probe for studying cytochrome P450 enzyme induction. It is suitable for in vitro and in vivo models designed to predict and understand drug-drug interactions involving rifamycins.

Resistance Mechanism Elucidation in Mycobacteria

The unique dual resistance pathway involving both target alteration and reduced envelope permeability [4] makes Rifamdin a critical compound for research into non-rpoB-mediated rifamycin resistance. It can be used in evolution experiments to select for and characterize novel resistance determinants in M. tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamdin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.